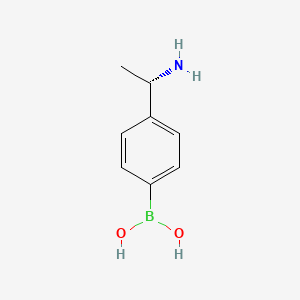![molecular formula C31H32N2O6 B13470025 3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)
3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid is a complex organic compound that features a piperazine ring substituted with benzoic acid and protected by tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of Benzoic Acid: The benzoic acid moiety is introduced via a substitution reaction, often using benzoic acid derivatives and suitable catalysts.
Protection with tert-Butoxycarbonyl and Fluorenylmethoxycarbonyl Groups: The final step involves protecting the amine groups on the piperazine ring with tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of protective groups.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated benzoic acids and suitable nucleophiles or electrophiles under catalytic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Deprotected amines and alcohols.
Substitution: Various substituted benzoic acids and piperazine derivatives.
Scientific Research Applications
3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid is widely used in scientific research:
Chemistry: As a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: In the study of enzyme interactions and as a substrate for biochemical assays.
Medicine: For the development of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in modulating the compound’s reactivity and stability, allowing it to interact selectively with its targets. The piperazine ring and benzoic acid moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
(2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring and is used in similar applications.
Uniqueness
3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid is unique due to its specific combination of protective groups and the piperazine ring, which provides distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable in specialized synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C31H32N2O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-29(36)32-15-16-33(27(18-32)20-9-8-10-21(17-20)28(34)35)30(37)38-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-14,17,26-27H,15-16,18-19H2,1-3H3,(H,34,35) |
InChI Key |
LOBSMVXRFXZYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13469968.png)
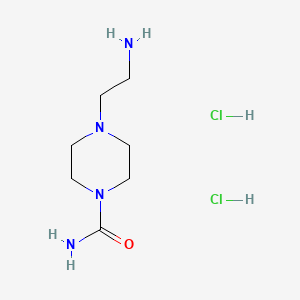
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)
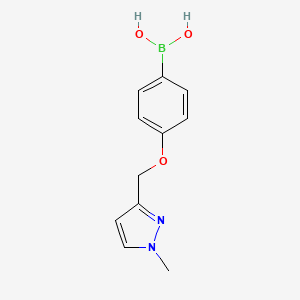
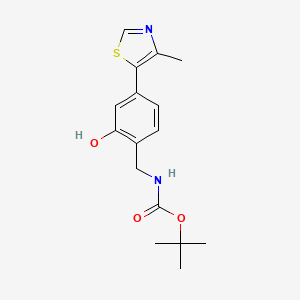
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
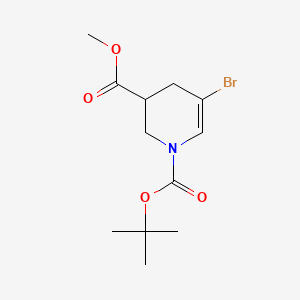
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
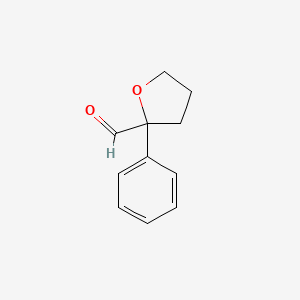
![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
